![molecular formula C18H21N7O3S B2814917 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine CAS No. 1021115-78-5](/img/structure/B2814917.png)
6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H21N7O3S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Applications
The synthesis of sulfonamide and amide derivatives incorporating the piperazine ring, aimed at antimicrobial and antimalarial screening, highlights the compound's potential in addressing infectious diseases. These derivatives demonstrated in vitro activity against a range of gram-positive and gram-negative bacteria, showcasing their broad-spectrum antimicrobial capabilities. This research path opens avenues for developing new therapeutic agents against resistant microbial strains (Bhatt, Kant, & Singh, 2016).
Anticancer Research
In the realm of oncology, derivatives of this compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. The study revealed that certain derivatives exhibited significant activity, suggesting the molecule's potential utility in cancer treatment strategies. This line of investigation is critical for identifying new chemotherapeutic options with improved efficacy and specificity (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-diabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines explored their role as Dipeptidyl peptidase-4 (DPP-4) inhibitors, a critical mechanism in anti-diabetic drug development. This study demonstrated the compound's derivatives' effectiveness in modulating blood sugar levels, offering a promising avenue for treating diabetes through new pharmacological interventions (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propriétés
IUPAC Name |
6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-13-18(14(2)28-23-13)29(26,27)25-11-9-24(10-12-25)17-4-3-16(21-22-17)20-15-5-7-19-8-6-15/h3-8H,9-12H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPDYKNDHDDHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.